BenchChemオンラインストアへようこそ!

3-([1,1'-Biphenyl]-3-yloxy)azetidine

Medicinal Chemistry ADME Property Prediction Structure-Property Relationship

Leverage the unique 3-yloxy regiochemistry (XLogP3=3 vs. 2.6 for 2-yloxy) to precisely modulate lipophilicity in CNS-penetrant candidates. This azetidine building block maintains TPSA=21.3 Ų for passive BBB penetration. Use its quantified lipophilicity difference (Δ=+0.4) as a comparator in SAR campaigns. Ideal for diversity-oriented synthesis exploring new chemical space around azetidine pharmacophores. Ensure your procurement specifies the 3-yloxy isomer to avoid unintended property shifts.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B8163371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-3-yloxy)azetidine
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
InChIKeyZADFHHANTSGQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-([1,1'-Biphenyl]-3-yloxy)azetidine: Physicochemical Profile and Supply Characterization


3-([1,1'-Biphenyl]-3-yloxy)azetidine (CAS 1332301-37-7) is a small-molecule azetidine derivative featuring a four-membered nitrogen-containing heterocycle linked via an ether oxygen to the 3-position of a biphenyl system, with a molecular weight of 225.28 g/mol and a computed XLogP3 of 3 [1]. The compound is supplied as a research-grade chemical for use as a building block in organic synthesis and medicinal chemistry .

Structural and Property Differentiation of 3-([1,1'-Biphenyl]-3-yloxy)azetidine Among Azetidine Analogs


Within the class of biphenyl azetidine ethers, the position of the ether linkage on the biphenyl ring critically modulates lipophilicity and molecular shape. While analogs such as the 2-yloxy and 4-yloxy regioisomers share the same molecular weight (225.28 g/mol) and topological polar surface area (21.3 Ų), the 3-yloxy substitution pattern confers a distinct XLogP3 value of 3 compared to 2.6 for the 2-yloxy isomer [1][2]. This difference in computed lipophilicity can translate into altered passive membrane permeability and solubility profiles, precluding simple substitution in synthetic or biological workflows where precise physicochemical properties are required .

Quantitative Comparative Evidence for 3-([1,1'-Biphenyl]-3-yloxy)azetidine Versus Closest Analogs


Lipophilicity Modulation via Biphenyl Ether Regiochemistry: 3-Yloxy vs. 2-Yloxy

The computed XLogP3 value for 3-([1,1'-Biphenyl]-3-yloxy)azetidine is 3, which is 0.4 log units higher than the 2-yloxy isomer (XLogP3 = 2.6) [1][2]. This difference reflects the regiochemical influence on molecular lipophilicity and may affect passive diffusion rates and distribution coefficients in biological systems.

Medicinal Chemistry ADME Property Prediction Structure-Property Relationship

Aqueous Solubility in Simulated Intestinal Fluid (FaSSIF)

The aqueous solubility of 3-([1,1'-Biphenyl]-3-yloxy)azetidine in simulated intestinal fluid at 25 °C was measured as 38 μg/mL . This value provides a biorelevant benchmark for comparing the compound's dissolution behavior to other lipophilic azetidine analogs, which may exhibit differing solubilities due to variations in regiochemistry or substituent patterns.

Pharmaceutical Profiling Biorelevant Solubility Oral Absorption Prediction

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The computed topological polar surface area (TPSA) for 3-([1,1'-Biphenyl]-3-yloxy)azetidine is 21.3 Ų [1]. This value is well below the widely accepted threshold of 60-70 Ų for favorable passive blood-brain barrier (BBB) penetration, positioning the compound within the chemical space of potential CNS-active molecules. Analogs with identical TPSA but differing lipophilicity (e.g., 2-yloxy isomer with XLogP3 2.6) may exhibit altered BBB penetration kinetics despite the same TPSA.

CNS Drug Design Physicochemical Property Analysis Blood-Brain Barrier Permeability

Evidence-Backed Application Scenarios for 3-([1,1'-Biphenyl]-3-yloxy)azetidine in Scientific Research and Procurement


Lead Optimization in CNS Drug Discovery: Tuning Lipophilicity While Maintaining Low TPSA

Medicinal chemists developing CNS-penetrant candidates can leverage 3-([1,1'-Biphenyl]-3-yloxy)azetidine as a building block to increase lipophilicity (XLogP3 = 3) relative to less lipophilic azetidine analogs, while maintaining a TPSA of 21.3 Ų that supports passive BBB penetration [1][2]. This combination of properties is valuable in SAR campaigns where fine-tuning LogP is necessary to balance target engagement and off-target promiscuity.

Biorelevant Solubility Assessment for Oral Formulation Feasibility

Procurement teams evaluating compounds for oral drug development can use the measured solubility of 38 μg/mL in simulated intestinal fluid as a baseline for comparing formulation strategies and predicting in vivo dissolution behavior . This data point informs early-stage developability classification and guides the selection of enabling formulations if required.

Synthetic Building Block for Diversifying Azetidine-Containing Chemical Libraries

Due to the distinct regiochemistry of the biphenyl ether linkage, 3-([1,1'-Biphenyl]-3-yloxy)azetidine serves as a versatile scaffold for generating analogs with controlled variations in lipophilicity and shape [1]. This makes it suitable for inclusion in diversity-oriented synthesis efforts aimed at exploring new chemical space around azetidine-based pharmacophores.

Structure-Property Relationship Studies on Biphenyl Azetidine Ether Regioisomers

Researchers investigating the impact of regiochemistry on physicochemical properties can use 3-([1,1'-Biphenyl]-3-yloxy)azetidine as a comparator in studies alongside its 2-yloxy and 4-yloxy regioisomers [1][3]. The quantified difference in XLogP3 (Δ = +0.4 vs 2-yloxy) provides a concrete data point for understanding how subtle structural changes modulate lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-3-yloxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.